molecular formula C19H16Cl2N2O5S B213535 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide

Cat. No. B213535
M. Wt: 455.3 g/mol
InChI Key: BMTWXCWKZNFFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide, also known as SR121463, is a synthetic non-peptide antagonist of the vasopressin V1b receptor. It was first developed by Sanofi-Aventis and has been studied for its potential therapeutic applications in various diseases, including stress-related disorders and addiction.

Mechanism of Action

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide acts as an antagonist of the vasopressin V1b receptor, which is primarily expressed in the pituitary gland and brain. Vasopressin is a hormone that plays a role in regulating stress and anxiety, and the V1b receptor has been implicated in the development of stress-related disorders. By blocking the V1b receptor, 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide may reduce the effects of stress and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide can reduce stress-induced behaviors in animals, including aggression and anxiety. It has also been shown to reduce alcohol consumption in rats and to decrease the reinforcing effects of cocaine in mice. In humans, 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide has been shown to reduce stress-induced cortisol levels and to improve social cognition.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide is that it has been extensively studied in animal models, allowing for a better understanding of its potential therapeutic applications. However, one limitation is that its effects may be species-specific, and more research is needed to determine its efficacy in humans.

Future Directions

1. Further studies are needed to determine the potential therapeutic applications of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide in humans, particularly in the treatment of stress-related disorders and addiction.
2. Studies are needed to determine the long-term effects of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide on behavior and physiology.
3. Studies are needed to determine the potential side effects of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide and to develop strategies to minimize them.
4. Further research is needed to determine the optimal dosage and administration of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide for therapeutic use.
5. Studies are needed to determine the potential interactions of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide with other drugs and to develop strategies to minimize any adverse effects.
In conclusion, 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide has shown promise as a potential therapeutic agent for stress-related disorders and addiction. Further research is needed to determine its efficacy and safety in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide involves several steps, including the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenyl methyl ether. This intermediate is then reacted with 2-methyl-5-nitrobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with furan-2-carboxylic acid chloride to yield 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including stress-related disorders, addiction, and social behavior disorders. It has been shown to block the effects of vasopressin, a hormone that plays a role in regulating stress and anxiety. Studies have also suggested that 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide may have potential in the treatment of alcohol and drug addiction.

properties

Product Name

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide

Molecular Formula

C19H16Cl2N2O5S

Molecular Weight

455.3 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16Cl2N2O5S/c1-11-2-5-14(29(22,25)26)9-16(11)23-19(24)18-7-4-13(28-18)10-27-17-6-3-12(20)8-15(17)21/h2-9H,10H2,1H3,(H,23,24)(H2,22,25,26)

InChI Key

BMTWXCWKZNFFJX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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